molecular formula C12H12O2 B14598832 2-(1-Methoxypropadienyl)-2-phenyloxirane CAS No. 61186-74-1

2-(1-Methoxypropadienyl)-2-phenyloxirane

Cat. No.: B14598832
CAS No.: 61186-74-1
M. Wt: 188.22 g/mol
InChI Key: QAQKFRRUGCENIT-UHFFFAOYSA-N
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Description

2-(1-Methoxypropadienyl)-2-phenyloxirane is an organic compound characterized by the presence of an oxirane ring, a methoxypropadienyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxypropadienyl)-2-phenyloxirane typically involves the reaction of a suitable precursor with methoxypropadiene and a phenyl-substituted epoxide. One common method involves the use of a base-catalyzed epoxidation reaction, where the precursor is treated with an oxidizing agent in the presence of a base to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxypropadienyl)-2-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

2-(1-Methoxypropadienyl)-2-phenyloxirane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce oxirane rings into complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Methoxypropadienyl)-2-phenyloxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxypropadienyl)-2-methyloxirane
  • 2-(1-Methoxypropadienyl)-2-ethyloxirane
  • 2-(1-Methoxypropadienyl)-2-butyl-oxirane

Uniqueness

2-(1-Methoxypropadienyl)-2-phenyloxirane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61186-74-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-3-11(13-2)12(9-14-12)10-7-5-4-6-8-10/h4-8H,1,9H2,2H3

InChI Key

QAQKFRRUGCENIT-UHFFFAOYSA-N

Canonical SMILES

COC(=C=C)C1(CO1)C2=CC=CC=C2

Origin of Product

United States

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